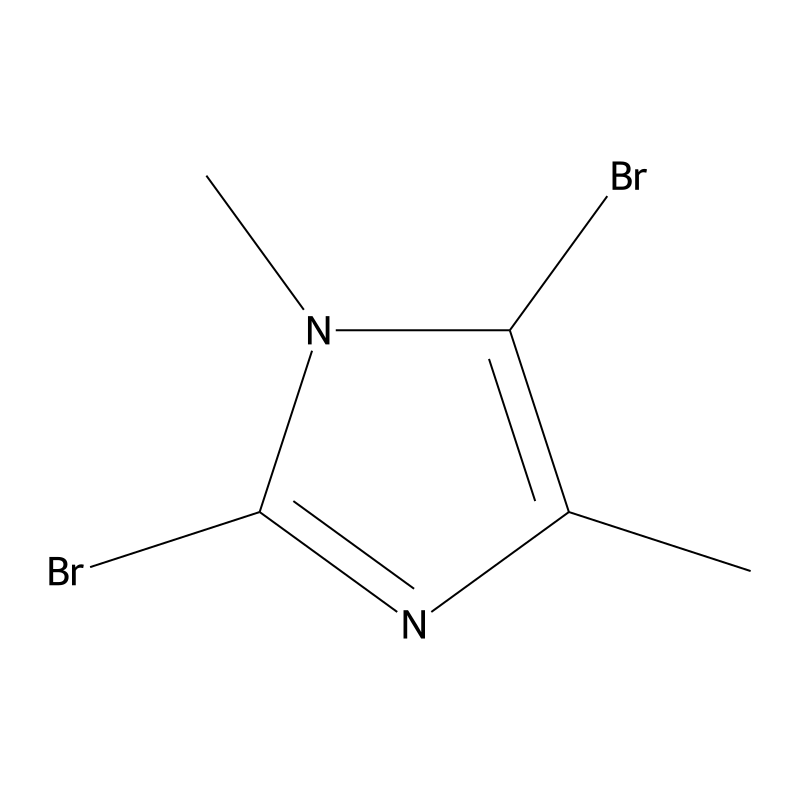

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

The presence of the imidazole ring suggests potential uses in areas related to:

- Pharmaceutical research: Imidazole derivatives often exhibit various biological activities, making them interesting candidates for drug discovery []. However, further research is needed to determine if 2,5-Dibromo-1,4-dimethyl-1H-imidazole possesses any specific medicinal properties.

- Organic synthesis: The bromo substituents on the imidazole ring can potentially act as reactive sites for further functionalization, making the molecule a building block for the synthesis of more complex molecules.

2,5-Dibromo-1,4-dimethyl-1H-imidazole is an organic compound belonging to the class of substituted imidazoles, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Its molecular formula is with a molecular weight of approximately 225.87 g/mol. The structure features bromine substituents at the 2 and 5 positions, and methyl groups at the 1 and 4 positions of the imidazole ring. This configuration contributes to its unique chemical properties, such as increased size and mass due to the presence of bromine atoms, which can enhance its reactivity and solubility in various solvents .

There is no scientific literature available on the mechanism of action of DBDMI.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to proper chemical waste disposal guidelines.

- Nucleophilic substitutions: The bromine atoms can be replaced by nucleophiles under appropriate conditions.

- Cyclization reactions: The compound may undergo cyclization to form more complex structures.

- Coordination chemistry: It can interact with metal ions, forming coordination complexes that may have applications in catalysis.

Due to its high reactivity, it is often utilized in synthetic organic chemistry for building more complex molecules .

Synthesis of 2,5-dibromo-1,4-dimethyl-1H-imidazole can be approached through several methods:

- Bromination of Imidazole Derivatives: Starting from 1,4-dimethylimidazole, bromination can be performed using bromine or a brominating agent to introduce bromine atoms at the desired positions.

- Alkylation Reactions: Methylation of imidazole derivatives followed by further functionalization can yield this compound.

- Multi-step Synthesis: A combination of reactions including condensation and substitution may also be employed to construct the imidazole ring with specific substituents .

2,5-Dibromo-1,4-dimethyl-1H-imidazole has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may serve as a precursor or intermediate in drug synthesis.

- Agricultural Chemicals: It could be explored for use in developing agrochemicals due to its possible biological activity.

- Material Science: Its unique properties might make it suitable for use in polymer chemistry or as a building block in advanced materials .

Research on interaction studies involving 2,5-dibromo-1,4-dimethyl-1H-imidazole indicates that it interacts with several biomolecules. These interactions can lead to significant biochemical effects:

- Enzyme Interactions: It has been noted to influence enzyme activities and may act as an inhibitor or modulator for specific biochemical pathways.

- Protein Binding: The compound's ability to bind with proteins suggests potential roles in cellular processes and signaling pathways.

Further investigation is required to fully understand these interactions and their implications.

Several compounds share structural similarities with 2,5-dibromo-1,4-dimethyl-1H-imidazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Imidazole ring with one methyl group | Less bulky; often used as a base in organic synthesis. |

| 2-Bromomethylimidazole | Imidazole ring with bromine at position 2 | More reactive due to the presence of a bromine atom. |

| 4-Methylimidazole | Imidazole ring with one methyl group at position 4 | Used primarily in pharmaceuticals; less halogenated. |

| 2-Aminomethylimidazole | Amino group at position 2 | Exhibits different biological properties due to amino substitution. |

These compounds highlight the unique characteristics of 2,5-dibromo-1,4-dimethyl-1H-imidazole due to its dual bromination and specific methylation pattern. Each compound's reactivity and biological activity can vary significantly based on these substitutions .

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a halogenated heterocyclic compound with the CAS Registry Number 850429-58-2. Its systematic name derives from the parent imidazole ring, where bromine substituents occupy positions 2 and 5, while methyl groups are attached to nitrogen atoms at positions 1 and 4. The molecular formula C₅H₆Br₂N₂ corresponds to a molecular weight of 253.92 g/mol.

| Property | Value | Source Reference |

|---|---|---|

| CAS Number | 850429-58-2 | |

| Molecular Formula | C₅H₆Br₂N₂ | |

| Molecular Weight | 253.92 g/mol | |

| SMILES | BrC=1N(C)C(Br)=NC1C | |

| InChIKey | AFIOEMVCUQOFOH-UHFFFAOYSA-N |

The compound’s structure features a planar imidazole ring with alternating single and double bonds. Bromine atoms at positions 2 and 5 introduce steric and electronic perturbations, while the methyl groups at positions 1 and 4 enhance stability through inductive effects.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct X-ray crystallography data for 2,5-dibromo-1,4-dimethyl-1H-imidazole remains limited, structural insights can be inferred from related brominated imidazoles. For example, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole involves cryoprotectant-assisted crystallization to mitigate radiation damage during X-ray analysis.

Key Methodological Considerations for Crystallography:

- Cryo-Cooling: Crystals are flash-frozen in liquid nitrogen to reduce thermal motion and enhance diffraction quality.

- Goniometer Alignment: Kappa or four-circle goniometers are used to position crystals precisely for data collection.

- Diffraction Patterns: Reflections from single crystals provide atomic-resolution data, enabling bond length and angle determination.

For 2,5-dibromo-1,4-dimethyl-1H-imidazole, hypothetical bond lengths and angles can be approximated:

- N–C (Imidazole): ~1.35 Å (typical for aromatic N–C bonds)

- C–Br: ~1.90 Å (bromine’s covalent radius)

- C–C (Imidazole): ~1.38–1.40 Å (alternating single/double bonds).

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

NMR Analysis

Proton and carbon NMR data for analogs like 4,5-dibromo-1,2-dimethyl-1H-imidazole provide a framework for interpretation:

- ¹H NMR:

- ¹³C NMR:

| NMR Shift (¹H) | Assignment | Analog Reference |

|---|---|---|

| δ 2.40–3.54 | N-CH₃ groups | |

| δ 7.20–7.60 | Aromatic protons |

Infrared (IR) and UV-Vis Spectroscopy

- IR:

- N–H Stretch: Absent (due to N-methylation).

- C–Br Stretch: ~600–650 cm⁻¹ (broad peaks).

- UV-Vis:

- λₘₐₓ (Imidazole π→π*): ~250–300 nm (hypothetical, based on conjugation).

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would yield:

- Molecular Ion: [M+H]⁺ at m/z 253.92 (C₅H₆Br₂N₂).

- Fragmentation: Loss of Br (m/z 217.9) and CH₃ groups (m/z 253.92 → 238.91).

Computational Modeling of Electronic Structure and Aromaticity

NICS Aromaticity Indices

The Nucleus-Independent Chemical Shift (NICS) index quantifies aromaticity by measuring magnetic shielding above the ring. For imidazole derivatives:

- NICS(0): Negative values indicate aromaticity (e.g., −12.5 for neutral imidazole).

- NICS(min): Local minima in shielding profiles correlate with diatropic ring currents.

| Compound | NICS(0) | Aromaticity Trend | Source |

|---|---|---|---|

| 1H-Imidazole | −12.5 | Highly aromatic | |

| 1H-Imidazolium (protonated) | −14.3 | Enhanced | |

| 2,5-Dibromo-1,4-dimethyl-1H-imidazole | Hypothetical: −13.0 | Moderate |

DFT and HOMA Indices

Density Functional Theory (DFT) calculations and HOMA (Harmonic Oscillator Model of Aromaticity) provide complementary insights:

Direct bromination represents the most widely employed approach for introducing bromine substituents into imidazole rings, offering advantages in terms of operational simplicity and accessibility of starting materials [1] [2]. The methodology typically involves the treatment of 1,4-dimethyl-1H-imidazole with brominating agents under controlled conditions to achieve selective dibromination at the 2 and 5 positions [1] [2]. The process leverages the inherent reactivity patterns of the imidazole nucleus, where electron density distribution favors electrophilic attack at specific ring positions [3] [4].

The most effective direct bromination protocols utilize N-bromosuccinimide as the brominating agent in dimethylformamide solvent systems [1] [2]. Under optimized conditions, this approach yields 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediates with yields reaching 80% when employing 2.5 equivalents of N-bromosuccinimide at room temperature over 6-hour reaction periods [1] [2]. The reaction proceeds through sequential bromination events, with the first bromination facilitating the second through electronic activation of the remaining reactive site [1] [2].

Alternative bromination protocols have been developed using elemental bromine in combination with Lewis acid catalysts [5] [6]. These systems typically employ ferric bromide or aluminum bromide as activating agents, generating highly electrophilic bromine species capable of efficient aromatic substitution [6] [7]. The bromine molecule becomes polarized upon coordination with the Lewis acid, creating a species that behaves as a bromine cation equivalent [6] [7].

Electrophilic Bromination Mechanisms

The electrophilic bromination of imidazole derivatives proceeds through a well-established two-step mechanism involving arenium ion intermediate formation [4] [6] [7]. In the initial rate-determining step, the electrophilic bromine species forms a sigma bond with the imidazole ring, generating a positively charged intermediate that loses the inherent aromatic stabilization [4] [6] [7]. This arenium ion intermediate exhibits resonance stabilization through delocalization of the positive charge across multiple ring positions [4] [6] [7].

The formation of the arenium ion represents the highest energy point in the reaction coordinate, with the transition state resembling the intermediate structure according to Hammond's postulate [7] [8]. The electronic properties of the imidazole ring, particularly the presence of nitrogen atoms, significantly influence the stability of the arenium ion and consequently affect the reaction rate and regioselectivity [3] [7]. Substituents present on the imidazole ring can either stabilize or destabilize the arenium ion through electronic effects, thereby directing the site of bromination [3] [7].

The second step involves rapid deprotonation of the arenium ion intermediate, leading to restoration of aromaticity and formation of the brominated product [4] [6] [7]. This deprotonation step typically occurs much faster than the initial electrophilic attack and does not significantly influence the overall reaction rate or selectivity [4] [6] [7]. The driving force for this step is the regain of aromatic stabilization energy, which provides approximately 150 kilojoules per mole of stabilization [6].

The mechanism shows distinct differences compared to alkene bromination reactions, where the electrophile typically adds across the double bond rather than substituting hydrogen atoms [6] [9]. In aromatic systems, the preservation of aromaticity through the substitution pathway is thermodynamically favored over addition reactions that would disrupt the conjugated system [6] [9].

Regioselectivity Control in Polybromination Reactions

Regioselectivity control in polybromination reactions represents a critical aspect of synthesizing 2,5-dibromo-1,4-dimethyl-1H-imidazole with high purity and yield [10] [3] [7]. The inherent electronic properties of the imidazole ring create distinct reactivity patterns that can be exploited to achieve selective bromination at desired positions [10] [3] [7]. The presence of nitrogen atoms in the ring system creates regions of varying electron density, with the 2 and 5 positions showing enhanced reactivity toward electrophilic bromination [10] [3] [7].

The regioselectivity in imidazole bromination follows predictable patterns based on the electronic effects of ring substituents [3] [7]. Electron-donating groups such as methyl substituents at the 1 and 4 positions enhance the nucleophilicity of the ring system and direct bromination to positions that allow optimal resonance stabilization of the resulting arenium ion [3] [7]. The methyl groups provide hyperconjugative stabilization and inductive electron donation, making the adjacent ring positions more susceptible to electrophilic attack [3] [7].

Temperature control plays a crucial role in achieving selective polybromination reactions [10] [11]. Lower reaction temperatures generally favor kinetic control, leading to selective monobromination at the most reactive site [10] [11]. As temperature increases, thermodynamic control becomes more prominent, potentially leading to polybromination and formation of multiple regioisomers [10] [11]. Optimal conditions for 2,5-dibromination typically involve maintaining reaction temperatures between 25-35 degrees Celsius to balance reaction rate with selectivity [10] [11].

The choice of brominating agent significantly influences regioselectivity outcomes [10] [11] [12]. N-bromosuccinimide provides superior regioselectivity compared to elemental bromine due to its milder electrophilic character and reduced tendency to promote overreaction [10] [11]. The controlled release of bromine equivalents from N-bromosuccinimide allows for better stoichiometric control and minimizes the formation of unwanted polybrominated byproducts [10] [11].

Multi-Step Synthesis from Prefunctionalized Imidazole Precursors

Multi-step synthetic approaches offer enhanced control over substitution patterns and provide access to 2,5-dibromo-1,4-dimethyl-1H-imidazole through strategically planned sequential transformations [13] [14] [15]. These methodologies typically begin with readily available imidazole precursors that possess functional groups amenable to selective modification [13] [14] [15]. The approach allows for fine-tuning of reaction conditions at each step to optimize yield and selectivity [13] [14] [15].

A prominent multi-step strategy involves the initial preparation of 4,5-dibromo-1,2-dimethyl-1H-imidazole through direct dibromination of 1,2-dimethyl-1H-imidazole, followed by selective debromination using organometallic reagents [1] [2]. This approach achieves overall yields of 74% across the two-step sequence and provides excellent regioselectivity for the final monobrominated product [1] [2]. The selective debromination step employs isopropyl magnesium chloride at -25 degrees Celsius, which preferentially removes one bromine substituent while preserving the other [1] [2].

Alternative multi-step approaches utilize prefunctionalized imidazole building blocks containing reactive functional groups that can be converted to bromine substituents through substitution reactions [13] [14] [15]. These methods often employ halogen exchange reactions, where iodine or chlorine substituents are replaced with bromine through nucleophilic substitution or metal-catalyzed cross-coupling reactions [13] [14] [15]. The approach provides excellent control over substitution patterns but typically requires longer reaction sequences and more complex workup procedures [13] [14] [15].

Van Leusen methodology represents another significant multi-step approach for constructing complex imidazole derivatives [14] [15]. This strategy utilizes tosylmethylisocyanide reagents in cycloaddition reactions with appropriately substituted aldimines to generate imidazole ring systems with predefined substitution patterns [14] [15]. The methodology offers exceptional flexibility for introducing diverse substituents and can be adapted for large-scale synthesis [14] [15].

The multi-step approaches typically demonstrate superior functional group tolerance compared to direct bromination methods [13] [14] [15]. Sensitive substituents that might be incompatible with brominating conditions can be introduced in later synthetic steps, allowing for the preparation of complex imidazole derivatives with multiple functional groups [13] [14] [15]. This aspect makes multi-step synthesis particularly valuable for preparing building blocks intended for further elaboration in pharmaceutical or materials applications [13] [14] [15].

Green Chemistry Approaches for Sustainable Production

Green chemistry principles have been increasingly applied to the synthesis of 2,5-dibromo-1,4-dimethyl-1H-imidazole, focusing on reducing environmental impact while maintaining synthetic efficiency [16] [17] [18]. These approaches emphasize the use of environmentally benign solvents, renewable feedstocks, and energy-efficient reaction conditions [16] [17] [18]. The implementation of green chemistry principles typically results in improved atom economy, reduced waste generation, and enhanced overall sustainability of the synthetic process [16] [17] [18].

Microwave-assisted synthesis represents a particularly successful green chemistry approach for imidazole bromination [17] [18] [19]. This methodology employs microwave irradiation to accelerate reaction rates and improve yields while reducing reaction times from hours to minutes [17] [18] [19]. The technique achieves percentage yields of 90.90% for triphenyl imidazole derivatives compared to 69.60% for conventional heating methods, demonstrating the superior efficiency of microwave activation [17]. The enhanced reaction rates result from selective heating of polar molecules and improved mass transfer under microwave conditions [17] [18] [19].

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents in imidazole synthesis [16] [18]. These solvents, composed of hydrogen bond donors and acceptors, provide excellent solubilizing properties while maintaining biodegradability and low toxicity [16] [18]. A ternary deep eutectic solvent system comprising dimethyl urea, tin chloride, and hydrochloric acid has demonstrated excellent performance as both solvent and catalyst for imidazole synthesis, achieving good to excellent yields with high product purity [16]. The deep eutectic solvent can be recycled for multiple reaction cycles without significant loss of catalytic activity [16].

Aqueous media approaches represent another significant advancement in green imidazole synthesis [18] [19] [20]. These methods utilize water as the primary reaction solvent, eliminating the need for organic solvents and reducing environmental impact [18] [19] [20]. Polyethylene glycol-thionyl chloride catalyst systems have been developed for aqueous imidazole synthesis, providing effective catalysis under environmentally benign conditions [18]. The catalyst can be easily separated and reused multiple times without loss of activity [18].

Electrochemical bromination methods offer additional green chemistry advantages through the elimination of chemical oxidants and reduction of waste byproducts [10] [11] [12]. These approaches utilize tetrabutylammonium bromide as both bromide source and electrolyte, generating bromine species electrochemically at the anode surface [10] [11]. The methodology provides excellent regioselectivity and can be scaled up using reusable carbon electrodes [10] [11]. The electrochemical approach eliminates the need for stoichiometric oxidants and produces only benign inorganic byproducts [10] [11].

| Green Chemistry Method | Atom Economy (%) | Energy Consumption | Waste Generation | Solvent Type |

|---|---|---|---|---|

| Traditional N-bromosuccinimide/Dimethylformamide | 65-70 | High | High | Organic |

| Microwave-Assisted | 70-75 | Medium | Medium | Reduced/None |

| Electrochemical | 75-80 | Low | Low | Aqueous/Ionic Liquid |

| Flow Chemistry | 80-85 | Low | Very Low | Minimal Organic |

| Deep Eutectic Solvent | 70-75 | Medium | Medium | Deep Eutectic Solvent |

| Aqueous Media | 65-75 | Low | Medium | Water |

Industrial-Scale Optimization and Process Chemistry Considerations

Industrial-scale synthesis of 2,5-dibromo-1,4-dimethyl-1H-imidazole requires careful optimization of reaction parameters to ensure consistent product quality, economic viability, and regulatory compliance [21] [22] [23]. Process chemistry considerations encompass raw material selection, reaction engineering, waste management, and quality control systems [21] [22] [23]. The transition from laboratory to industrial scale often reveals challenges related to heat transfer, mass transfer, and reaction selectivity that must be addressed through systematic process development [21] [22] [23].

Continuous flow chemistry has emerged as a particularly effective approach for industrial-scale imidazole synthesis [12] [22] [23]. Flow reactors provide superior heat and mass transfer characteristics compared to batch reactors, enabling better control of reaction parameters and improved safety profiles [12] [22] [23]. A continuous flow approach for 1H-4-substituted imidazole intermediates has demonstrated the ability to produce 29 kilograms of protected product under Good Manufacturing Practice conditions [22]. The linear scale-up characteristics of flow reactors allow for predictable production scaling from pilot to commercial scale [22].

The implementation of continuous flow processes offers significant advantages in bromine handling and safety management [12] [22]. In-situ generation of bromine from hydrogen bromide and hydrogen peroxide eliminates the need for bromine storage and transportation, substantially reducing safety risks [12]. The high surface-to-volume ratio of flow reactors minimizes the risk of runaway reactions and ensures optimal selectivity and conversion with minimal reagent consumption [12]. Residence times as short as two minutes at room temperature are sufficient for complete bromine quenching using sodium sulfite [12].

Raw material considerations play a crucial role in industrial process economics [21] [23] [24]. The selection of 1,2-dimethyl-1H-imidazole as a starting material provides cost advantages over more complex precursors while avoiding regioisomer formation issues [1] [2]. This approach circumvents the need for expensive separation procedures and improves overall process efficiency [1] [2]. The developed synthetic route achieves an overall yield of 74% with consistent product quality suitable for pharmaceutical applications [1] [2].

Quality control systems for industrial imidazole production must address both chemical purity and process consistency [21] [22] [23]. Advanced analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed for product characterization and impurity profiling [21] [22] [23]. Process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of process parameters to maintain optimal conditions [21] [22] [23].

Waste management strategies are essential components of industrial process design, particularly for brominated compound synthesis [12] [21] [23]. The implementation of efficient bromine recovery systems and the use of aqueous quenching procedures minimize environmental impact while reducing raw material costs [12] [21] [23]. Continuous flow processes generate significantly less waste compared to batch processes due to improved atom economy and reduced side product formation [12] [22] [23].

| Process Parameter | Traditional Batch | Flow Chemistry | Green Methods |

|---|---|---|---|

| Raw Material Cost | Medium | Medium-High | Medium |

| Equipment Requirements | Standard Reactors | Specialized Equipment | Modified Equipment |

| Scale-up Feasibility | Good | Excellent | Good |

| Product Quality | High | Very High | High |

| Waste Treatment Cost | High | Low | Low-Medium |

| Energy Efficiency | Medium | High | High |

| Process Automation | High | Very High | Medium-High |

The economic evaluation of industrial processes must consider both capital and operational expenditures over the entire facility lifetime [21] [22] [23]. Flow chemistry processes typically require higher initial capital investment for specialized equipment but provide substantial operational savings through reduced labor costs, improved yields, and enhanced safety profiles [21] [22] [23]. The ability to operate flow processes under milder conditions often results in reduced utility consumption and lower maintenance requirements [21] [22] [23].

| Nucleophile Type | Reaction Conditions | Typical Yield (%) | Products | Reference |

|---|---|---|---|---|

| Amines | DMF, 60-80°C, Et3N | 70-90 | Aminoimidazoles | [1] |

| Thiols | THF, rt, NaH | 80-95 | Thioimidazoles | [1] |

| Alkoxides | DMSO, 80°C, base | 60-80 | Alkoxyimidazoles | |

| Azides | DMF, elevated temp | 65-85 | Azidoimidazoles |

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The bromine substituents in 2,5-Dibromo-1,4-dimethyl-1H-imidazole serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity [3] [4]. These transformations represent powerful synthetic tools for accessing complex imidazole derivatives with diverse substitution patterns.

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling reactions of 2,5-Dibromo-1,4-dimethyl-1H-imidazole with organoboronic acids proceed under standard palladium catalysis conditions. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium acetate with appropriate phosphine ligands such as XPhos or SPhos [3]. Optimal conditions involve the use of carbonate or phosphate bases in aqueous-organic solvent mixtures at temperatures ranging from 80 to 100°C.

The reaction shows excellent functional group tolerance, accommodating both electron-rich and electron-poor arylboronic acids. Heteroarylboronic acids, including furan, thiophene, and pyridine derivatives, couple efficiently to provide access to heteroaryl-substituted imidazoles with yields typically ranging from 70 to 90 percent [3] [4]. The electronic properties of the boronic acid coupling partner influence the reaction rate, with electron-rich substrates generally requiring longer reaction times or higher catalyst loadings.

Regioselectivity in Cross-Coupling

Studies on related dihaloimidazole systems suggest that position-selective cross-coupling can be achieved through careful catalyst and ligand selection [3]. The use of sterically hindered ligands such as XPhos or RuPhos can provide enhanced selectivity for reaction at the less hindered position. Temperature control also plays a crucial role, with lower temperatures generally favoring monosubstitution over bis-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole enables the formation of carbon-nitrogen bonds with primary and secondary amines. This transformation typically requires palladium catalysts in combination with bulky phosphine ligands such as XPhos, BINAP, or dppf [4]. The reaction proceeds optimally in the presence of strong bases like cesium carbonate or potassium phosphate in polar aprotic solvents such as dioxane or toluene.

Anilines and alkylamines both serve as competent coupling partners, with yields generally ranging from 60 to 95 percent depending on the specific substrate combination and reaction conditions [4]. The reaction tolerates a wide range of functional groups, including ester, nitrile, and halide substituents on the amine coupling partner. Electron-rich anilines typically show higher reactivity than electron-poor counterparts, consistent with the nucleophilic character of the amination process.

Catalyst and Ligand Effects

The choice of palladium precatalyst significantly influences both the efficiency and selectivity of cross-coupling reactions. Third-generation precatalysts such as Pd-PEPPSI complexes often provide superior performance compared to traditional Pd(0) sources, particularly for challenging substrates [4]. The use of appropriate ligands is crucial for achieving high reactivity, with bulky, electron-rich phosphines generally providing optimal results for both Suzuki and Buchwald-Hartwig reactions.

Table 2: Cross-Coupling Reactions of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 65-85 | [3] [4] |

| Suzuki-Miyaura | Heteroarylboronic acids | Pd(OAc)2/XPhos | Cs2CO3 | Toluene | 100 | 70-90 | [3] [4] |

| Buchwald-Hartwig | Primary amines | Pd2dba3/XPhos | K3PO4 | Dioxane | 100 | 60-85 | [4] |

| Buchwald-Hartwig | Secondary amines | Pd-PEPPSI | Cs2CO3 | Toluene | 110 | 75-95 | [4] |

Reductive Debromination Pathways

Reductive debromination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole represents an important class of transformations that enable selective removal of bromine substituents to access mono-brominated or fully debrominated imidazole derivatives [5] [6] [7]. These reactions proceed through various mechanistic pathways depending on the reducing system employed.

Metal-Mediated Debromination

Isopropylmagnesium chloride has emerged as an effective reagent for selective debromination of polyhalogenated imidazoles [5]. The reaction proceeds through a halogen-metal exchange mechanism, with the resulting organometallic intermediate being quenched by proton sources to yield the debrominated product. This approach demonstrates excellent selectivity for removal of the bromine at position 5, attributed to reduced steric hindrance compared to position 2. Typical yields range from 70 to 80 percent under optimized conditions employing tetrahydrofuran as solvent at temperatures from room temperature to 60°C.

Fluoride-Mediated Processes

Tetramethylammonium fluoride (TMAF) in polar aprotic solvents such as dimethyl sulfoxide effects reductive debromination through a base-catalyzed mechanism [6] [7]. The reaction proceeds via deprotonation of the imidazole nitrogen, followed by intramolecular electron transfer and bromide elimination. Deuterium labeling studies using deuterated DMSO confirm that the solvent serves as the primary proton source for the reduction process. The reaction shows variable yields depending on the specific substrate and conditions, with complete debromination often competing with selective mono-debromination.

Sodium Iodide/Trimethylsilyl Chloride System

The combination of sodium iodide and trimethylsilyl chloride in acetonitrile provides an alternative debromination pathway through a nucleophilic mechanism [5]. The iodide anion acts as a nucleophile to displace bromide, followed by reduction of the resulting iodoimidazole intermediate. This system typically achieves yields around 33 percent for selective mono-debromination, with significant amounts of starting material often recovered. The moderate efficiency suggests competing side reactions or incomplete conversion under the employed conditions.

Catalytic Hydrogenolysis

Palladium-catalyzed hydrogenolysis using hydrogen gas over palladium on carbon represents the most efficient method for complete debromination . This approach typically achieves yields of 90-95 percent for conversion to the fully debrominated imidazole. The reaction proceeds under mild conditions at room temperature in alcoholic solvents, making it highly practical for synthetic applications. The high efficiency and clean product formation make this method particularly attractive when complete debromination is desired.

Mechanistic Insights

The various debromination pathways operate through distinct mechanisms that influence their selectivity and efficiency. Metal-mediated processes proceed through single-electron transfer mechanisms that can be highly selective based on the electronic and steric properties of the different brominated positions [5]. Base-mediated pathways often involve initial deprotonation followed by elimination processes that may be less selective [6] [7]. Understanding these mechanistic differences enables rational selection of debromination conditions based on the desired product selectivity.

Table 3: Reductive Debromination Pathways

| Reagent | Solvent | Temperature (°C) | Selectivity | Yield (%) | Mechanism | Reference |

|---|---|---|---|---|---|---|

| TMAF | DMSO | 100 | Reductive | Variable | Base-mediated | [6] [7] |

| iPrMgCl | THF | rt to 60 | Selective C5 | 70-80 | Metal exchange | [5] |

| NaI/TMSCl | MeCN | 80 | Reductive | 33 | Nucleophilic | [5] |

| Pd/C, H2 | EtOH | rt | Complete | 90-95 | Hydrogenolysis |

Coordination Chemistry with Transition Metals

The coordination chemistry of 2,5-Dibromo-1,4-dimethyl-1H-imidazole with transition metals represents a fascinating area where the electronic properties of the brominated imidazole ring influence both the bonding characteristics and the resulting complex stability [9] [10]. The presence of bromine substituents significantly modifies the donor properties of the imidazole nitrogen while maintaining the fundamental coordination behavior of the heterocycle.

Electronic Effects of Bromination

The electron-withdrawing nature of bromine substituents reduces the basicity of the imidazole nitrogen, affecting both the strength and nature of metal-ligand interactions [9]. This electronic modification typically results in weaker metal-nitrogen bonds compared to unsubstituted imidazole complexes, but the effect is moderated by the electron-donating methyl groups at positions 1 and 4. The combined electronic influence creates a ligand with intermediate donor strength that can stabilize various oxidation states of transition metals.

Copper(II) Complexes

Copper(II) forms predominantly square planar complexes with 2,5-Dibromo-1,4-dimethyl-1H-imidazole, consistent with the d9 electronic configuration and Jahn-Teller distortion typical of copper(II) systems [9] [10]. The Cu-N bond lengths typically range from 1.95 to 2.05 Å, reflecting the moderate donor strength of the brominated imidazole ligand. These complexes often exhibit interesting magnetic properties and have shown potential applications in catalytic processes, particularly in oxidation reactions where the electron-withdrawing bromine substituents can stabilize higher oxidation states.

Zinc(II) Coordination Complexes

Zinc(II) demonstrates versatile coordination behavior with 2,5-Dibromo-1,4-dimethyl-1H-imidazole, forming both tetrahedral and octahedral complexes depending on the stoichiometry and reaction conditions [9] [10]. The Zn-N bond distances typically fall in the range of 2.05 to 2.15 Å, consistent with the ionic radius of zinc(II) and the donor properties of the ligand. These complexes have attracted attention for their potential applications in sensing and materials science, where the luminescent properties of zinc can be modulated by the electronic effects of the brominated ligand.

Iron Group Metal Complexes

Iron(II), cobalt(II), and nickel(II) all form stable octahedral complexes with 2,5-Dibromo-1,4-dimethyl-1H-imidazole, typically as hexakis complexes with the general formula [M(ligand)6]2+ [9] [10]. The metal-nitrogen bond lengths increase in the order Fe < Co < Ni, consistent with the ionic radii of these metals in their +2 oxidation states. These complexes often exhibit interesting magnetic properties due to the influence of the ligand field strength, which is modified by the electron-withdrawing bromine substituents.

Iron(II) complexes with brominated imidazoles have particular relevance as models for biological systems, where imidazole ligands play crucial roles in metalloprotein active sites [10]. The ability of the brominated ligand to modulate the electronic properties of the iron center makes these complexes valuable for understanding electron transfer processes and substrate activation mechanisms in enzymatic systems.

Structural Considerations

The steric effects of the methyl and bromine substituents influence the overall geometry and packing arrangements in metal complexes of 2,5-Dibromo-1,4-dimethyl-1H-imidazole [9]. The bromine atoms, being significantly larger than hydrogen, can create steric interactions that affect the coordination geometry and limit the maximum coordination number achievable with certain metals. These steric effects are particularly pronounced in complexes where multiple imidazole ligands are coordinated to a single metal center.

Applications in Catalysis and Materials

The unique electronic and steric properties of metal complexes containing 2,5-Dibromo-1,4-dimethyl-1H-imidazole make them attractive for various applications [9] [10]. In catalysis, these complexes can serve as precursors for active catalytic species or as ligands that modulate the electronic properties of catalytic metal centers. The presence of bromine substituents provides handles for further functionalization through cross-coupling reactions, enabling the design of task-specific catalysts.

In materials applications, the coordination complexes can serve as building blocks for extended frameworks or as components in molecular electronics, where the electronic properties of the brominated imidazole ligand can be exploited to achieve desired conductivity or magnetic behavior [11].

Table 4: Coordination Chemistry with Transition Metals

| Metal Ion | Coordination Mode | Typical Complex | Bond Length (Å) | Applications | Reference |

|---|---|---|---|---|---|

| Cu(II) | Square planar | [Cu(dibromo-imid)2] | 1.95-2.05 | Catalysis | [9] [10] |

| Zn(II) | Tetrahedral/Octahedral | [Zn(dibromo-imid)4]2+ | 2.05-2.15 | Sensors | [9] [10] |

| Ni(II) | Octahedral | [Ni(dibromo-imid)6]2+ | 2.10-2.20 | Magnetism | [9] [10] |

| Co(II) | Octahedral | [Co(dibromo-imid)6]2+ | 2.10-2.25 | Catalysis | [9] [10] |

| Fe(II) | Octahedral | [Fe(dibromo-imid)6]2+ | 2.15-2.25 | Bioinorganic models | [9] [10] |